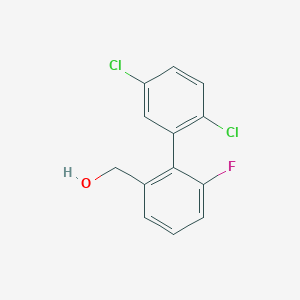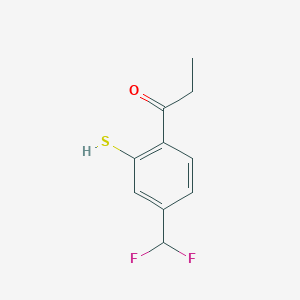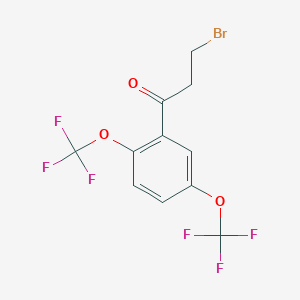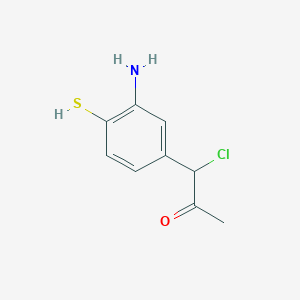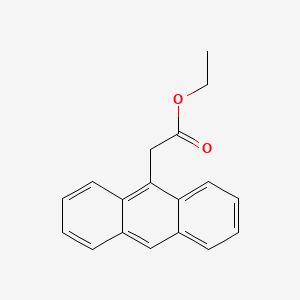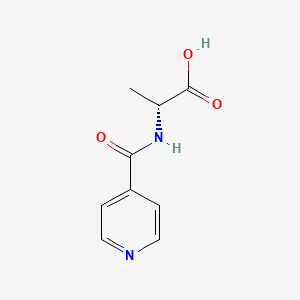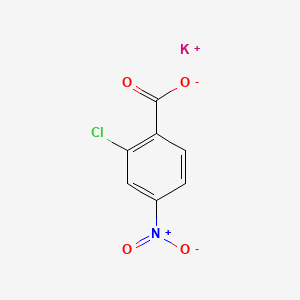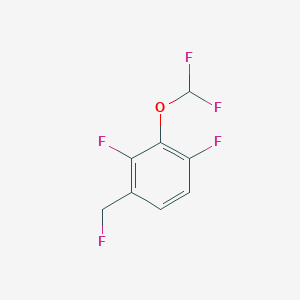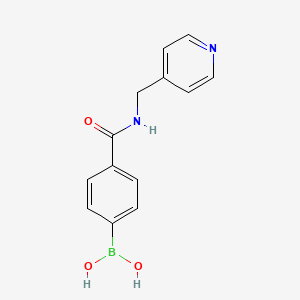
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-4-ylmethyl carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyridin-4-ylmethyl Carbamoyl Intermediate: This step involves the reaction of pyridine-4-carboxaldehyde with an amine to form the corresponding imine, which is then reduced to the pyridin-4-ylmethyl amine.
Coupling with Phenylboronic Acid: The pyridin-4-ylmethyl amine is then coupled with phenylboronic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Pyridin-4-ylmethyl amine derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is crucial for its use as an enzyme inhibitor in medicinal chemistry .
相似化合物的比较
Similar Compounds
4-(Pyridin-4-yl)phenylboronic acid: Similar structure but lacks the carbamoyl group.
Phenylboronic acid: Lacks the pyridin-4-ylmethyl carbamoyl group.
4-(Bromomethyl)phenylboronic acid: Contains a bromomethyl group instead of the pyridin-4-ylmethyl carbamoyl group.
Uniqueness
(4-((Pyridin-4-ylmethyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and pyridin-4-ylmethyl carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H13BN2O3 |
|---|---|
分子量 |
256.07 g/mol |
IUPAC 名称 |
[4-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-10-5-7-15-8-6-10)11-1-3-12(4-2-11)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
InChI 键 |
UDVWTSFDWMBXCG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


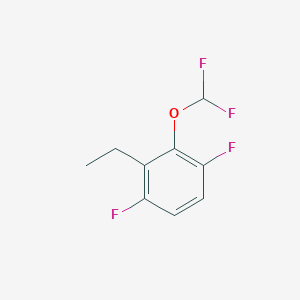
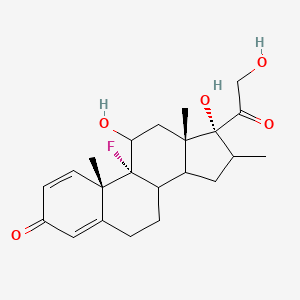
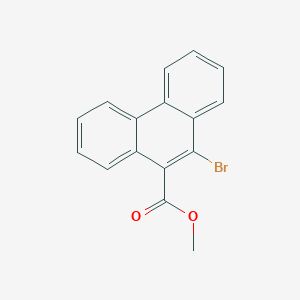

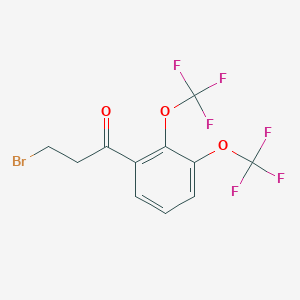
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
